3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenyl group, a tetrahydropyran ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods involving appropriate precursors.
Attachment of the Tetrahydropyran Group: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by the tetrahydropyran moiety.
Coupling with Methoxyphenyl Group: The methoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the aromatic ring undergoes electrophilic substitution.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid derivative of the methoxyphenyl group and the amine group on the piperidine intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it may be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, including its ability to interact with specific biological targets.
Industry
In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)butanamide: Similar structure with a butanamide group instead of propanamide.
3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanamide: Similar structure with an ethanamide group instead of propanamide.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-25-20-5-2-17(3-6-20)4-7-21(24)22-16-18-8-12-23(13-9-18)19-10-14-26-15-11-19/h2-3,5-6,18-19H,4,7-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQSBLPOPHCKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.